Acid Red 138

描述

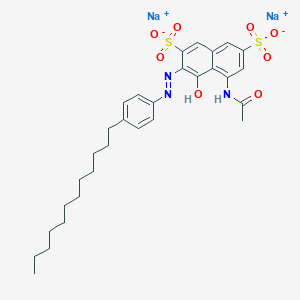

Acid Red 138, is a synthetic azo dye with the chemical formula C30H37N3Na2O8S2. It is commonly used in the textile industry for dyeing protein fibers such as wool and silk. The compound is known for its vibrant red color and excellent dyeing properties.

准备方法

Synthetic Routes and Reaction Conditions

Acid Red 138, is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of p-dodecylaniline, which is then coupled with N-acetyl H acid to form the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound, involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is typically isolated and purified through crystallization and filtration processes .

化学反应分析

Acid-Base Reactions

Acid Red 138 exhibits pH-dependent behavior due to its sulfonic acid and hydroxyl groups:

-

In aqueous solution :

-

Addition of hydrochloric acid or sodium hydroxide causes slight color lightening, indicating protonation/deprotonation of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups .

-

Concentrated sulfuric acid : Turns deep magenta, likely due to sulfonation or protonation of the azo bond .

-

Concentrated nitric acid : No dissolution observed, suggesting resistance to nitration under standard conditions .

-

| Condition | Observation | Mechanism |

|---|---|---|

| HCl | Slight color lightening | Protonation of -OH/-SO₃⁻ |

| NaOH | Slight color lightening | Deprotonation of -OH/-SO₃H |

| H₂SO₄ (conc.) | Deep magenta coloration | Protonation/sulfonation |

Reductive Cleavage of Azo Bond

The azo (-N=N-) group undergoes reductive cleavage, a critical reaction with toxicological implications:

-

Reducing agents : Sodium dithionite (Na₂S₂O₄) or microbial azoreductases break the azo bond into aromatic amines .

Kinetic Data :

-

Human azoreductases show substrate specificity, with optimal activity at pH 7.0 and 37°C .

-

Reduction rates depend on dye solubility and cellular enzyme distribution .

Oxidative Degradation

Oxidation targets the azo bond or aromatic rings:

-

Ozonation : Direct oxidation by ozone in water degrades the dye via hydroxyl radical (- OH) formation.

-

Hydrogen peroxide (H₂O₂) : Catalyzed by transition metals (e.g., Fe²⁺), producing reactive oxygen species .

| Oxidant | Conditions | Major Products |

|---|---|---|

| O₃ | Aqueous, pH 3–9 | Quinones, sulfonated alkanes |

| H₂O₂/Fe²⁺ | Fenton process, 25–50°C | CO₂, H₂O, inorganic ions |

Efficiency : >80% decolorization achieved within 60 minutes under optimized conditions .

Stability Under Environmental Conditions

-

Light sensitivity : Degrades under UV/visible light via photochemical cleavage of the azo bond .

-

Thermal stability : Stable below 200°C but decomposes at higher temperatures, releasing SO₂ and NOₓ .

Interactions with Supercritical CO₂

While this compound is insoluble in pure supercritical CO₂, solubility increases with water as a co-solvent :

| Model | AARD (%) | Applicability Range |

|---|---|---|

| Sung–Shim | 5.19 | 353.15–413.15 K, 20–26 MPa |

| Mendez-Santiago–Teja | 6.06 |

Toxicological Byproducts

Reductive cleavage produces aromatic amines , some of which are genotoxic . Bound contaminants (e.g., benzidine derivatives) may persist in environmental matrices .

科学研究应用

Acid Red 138, has diverse applications in scientific research:

Chemistry: Used as a pH indicator and in titration experiments.

Biology: Employed in staining techniques to visualize cellular components.

Medicine: Investigated for potential use in drug delivery systems.

作用机制

The mechanism of action of Acid Red 138, involves its ability to bind to specific molecular targets. In dyeing applications, the compound interacts with the amino groups of protein fibers, forming stable complexes that result in vibrant coloration. The binding process is influenced by factors such as pH, temperature, and the presence of auxiliary agents .

相似化合物的比较

Similar Compounds

- C.I. Acid Red 1

- C.I. Acid Red 14

- C.I. Acid Red 18

Uniqueness

Acid Red 138, is unique due to its long alkyl chain, which enhances its solubility and dyeing properties. Compared to similar compounds, it offers better stability and colorfastness, making it a preferred choice in various applications .

生物活性

Acid Red 138, also known as C.I. This compound, is a synthetic azo dye widely used in the textile industry for dyeing protein fibers. Its chemical formula is , and it is characterized by its vivid red color and complex structure, which includes a long alkyl chain and multiple functional groups. This article explores the biological activity of this compound, focusing on its environmental impact, toxicity to aquatic organisms, and potential health risks.

Chemical Structure and Properties

The unique structure of this compound contributes to its solubility and dyeing properties, making it effective for various applications. The compound's classification as a weak acid azo dye allows it to interact favorably with protein fibers. Below is a comparative table highlighting this compound alongside other azo dyes:

| Dye Name | Chemical Formula | Applications | Molecular Weight |

|---|---|---|---|

| This compound | C30H37N3Na2O8S2 | Textile dyeing | 585.67 g/mol |

| Acid Red 73 | C20H22N2O6S | Wool dyeing | 414.56 g/mol |

| Acid Orange 7 | C16H12N2Na2O4S | Food coloring | 402.34 g/mol |

| Direct Blue 71 | C34H36N6Na2O6S2 | Cotton dyeing | 682.84 g/mol |

Environmental Impact

Research indicates that this compound poses significant environmental risks. Studies have shown that the dye can be toxic to aquatic organisms, leading to detrimental effects on microbial communities in wastewater treatment processes. Its persistence in the environment raises concerns regarding its biodegradability and potential health risks associated with exposure.

Toxicity Studies

A study conducted on the effects of this compound on aquatic life demonstrated that exposure resulted in reduced growth rates and increased mortality in fish species such as Danio rerio (zebrafish). The study utilized a range of concentrations to evaluate the LC50 (lethal concentration for 50% of the population) over a specified duration.

- Test Organism : Danio rerio

- Exposure Duration : 96 hours

- LC50 Value : Approximately 15 mg/L

This data indicates a concerning level of toxicity, necessitating further investigation into the compound's ecological effects and potential bioaccumulation in aquatic organisms.

Health Risks

Potential health risks associated with exposure to this compound include allergic reactions and carcinogenic effects. Some studies suggest that prolonged exposure may lead to skin sensitization and other adverse health effects in humans . The compound's structural similarity to other known carcinogenic azo dyes raises alarms about its safety profile.

Case Studies

属性

IUPAC Name |

disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N3O8S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-16-24(17-15-22)32-33-29-27(43(39,40)41)19-23-18-25(42(36,37)38)20-26(31-21(2)34)28(23)30(29)35;;/h14-20,35H,3-13H2,1-2H3,(H,31,34)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWHGIACASUWJC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065944 | |

| Record name | C.I. Acid Red 138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15792-43-5 | |

| Record name | Acid Red 138 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015792435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-(4-dodecylphenyl)diazenyl]-4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the primary applications of Acid Red 138?

A1: this compound is predominantly utilized as a dye for protein fibers, particularly in the textile industry []. Its widespread use stems from its ability to impart vibrant colors to materials like silk and wool [].

Q2: How does the pH of a solution influence the adsorption of this compound?

A3: The adsorption of this compound is significantly influenced by the solution's pH. Studies have demonstrated that its removal from aqueous solutions is more effective in acidic conditions, with higher removal efficiencies observed at lower pH values [].

Q3: What types of materials have been investigated for the removal of this compound from wastewater?

A3: Several materials have shown promise in removing this compound from wastewater. These include:

- Rice bran: This agricultural byproduct exhibits a notable capacity to adsorb this compound, with its efficiency influenced by factors like particle size and pretreatment methods [].

- Hybrid adsorbents: Researchers have developed hybrid adsorbents like calcium fluoride-Acid Red 138, which demonstrate high adsorption capacities for this compound and other organic contaminants. This approach also presents a sustainable solution by utilizing dye wastewater in the adsorbent synthesis [, ].

- Activated clay: Both pristine and calcined activated clay have been explored for their adsorption capabilities, with pristine activated clay displaying a particular affinity for cationic dyes [].

- Crosslinked chitosan: This modified natural polymer, particularly when crosslinked with a higher fatty diacid diglycidyl, showcases adsorption capabilities towards this compound and other acid dyes. The presence of hydrophobic groups in the crosslinker influences its interaction with dyes possessing hydrophobic moieties, such as the dodecyl group in this compound [].

Q4: What microorganism has shown potential for the biodegradation of this compound?

A5: A strain of Pseudomonas species has been identified for its ability to degrade this compound, showcasing promising removal efficiencies in laboratory settings [, ]. This finding opens avenues for exploring bioremediation strategies for dye-contaminated wastewater.

Q5: How do urea, thiourea, and ammonium thiocyanate impact this compound in solution?

A5: The interaction of this compound with urea, thiourea, and ammonium thiocyanate reveals interesting dynamics:

- Ammonium Thiocyanate: This compound typically induces the aggregation of this compound in solution [].

Q6: What spectroscopic techniques have been used to analyze this compound?

A6: Various spectroscopic techniques have been employed to characterize this compound and investigate its properties:

- Resonance Raman Spectroscopy: This technique has been used to elucidate the tautomeric structures of this compound when adsorbed at the interface between an aqueous solution and air [].

Q7: Has the structure-activity relationship of this compound and its homologues been investigated?

A8: Yes, research has explored the relationship between the chemical structure and color properties of this compound and its related compounds. These studies provide insights into how modifications in the dye's molecular structure influence its color characteristics [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。